2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride 2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1998215-83-0
VCID: VC6399145
InChI: InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H
SMILES: CSC1=CC=CC=C1C2CCCN2.Cl
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride

CAS No.: 1998215-83-0

Cat. No.: VC6399145

Molecular Formula: C11H16ClNS

Molecular Weight: 229.77

* For research use only. Not for human or veterinary use.

2-(2-(Methylthio)phenyl)pyrrolidine hydrochloride - 1998215-83-0

Specification

CAS No. 1998215-83-0
Molecular Formula C11H16ClNS
Molecular Weight 229.77
IUPAC Name 2-(2-methylsulfanylphenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H15NS.ClH/c1-13-11-7-3-2-5-9(11)10-6-4-8-12-10;/h2-3,5,7,10,12H,4,6,8H2,1H3;1H
Standard InChI Key ZADRPOCZVUWDGS-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C2CCCN2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—linked to a 2-(methylthio)phenyl group. The hydrochloride salt form enhances stability and solubility, critical for laboratory handling. Key structural identifiers include:

  • SMILES: CSC1=CC=CC=C1C2CCCN2.Cl

  • InChIKey: ZADRPOCZVUWDGS-UHFFFAOYSA-N .

The methylthio (-SMe) group at the phenyl ring’s ortho position introduces steric and electronic effects, influencing reactivity in subsequent syntheses.

Physicochemical Data

PropertyValue
Molecular FormulaC11H16ClNS\text{C}_{11}\text{H}_{16}\text{ClNS}
Molecular Weight229.77 g/mol
CAS Number1998215-83-0
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P305+P351+P338

The compound’s GHS classification underscores moderate toxicity risks, necessitating precautions against ingestion, skin/eye contact, and inhalation .

Synthesis and Production Pathways

Synthetic Routes

The synthesis typically involves:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Phenyl Group Functionalization: Introduction of the methylthio moiety via nucleophilic aromatic substitution or coupling reactions.

A hypothetical route may employ 2-bromophenyl methyl sulfide reacting with pyrrolidine under palladium catalysis, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Key Raw Materials

  • Pyrrolidine: Serves as the nitrogen-containing backbone.

  • 2-(Methylthio)phenylboronic Acid: Facilitates Suzuki-Miyaura coupling for aryl group introduction.

  • Hydrochloric Acid: Used for salt formation.

Applications in Organic Synthesis and Pharmacology

Intermediate in Drug Discovery

The compound’s structure allows derivatization at multiple sites:

  • Pyrrolidine Nitrogen: Alkylation or acylation to modulate bioactivity.

  • Methylthio Group: Oxidation to sulfoxide or sulfone for enhanced electrophilicity.

Biological Activity

Pyrrolidine derivatives exhibit diverse pharmacological profiles, including:

  • Neurotransmitter Modulation: Potential affinity for dopamine or serotonin receptors.

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase (COX) enzymes.

Risk CategoryDescription
Acute Toxicity (H302)Harmful if swallowed
Skin Irritation (H315)Causes mild skin irritation
Eye Damage (H319)Induces serious eye irritation
Respiratory Irritation (H335)May cause respiratory discomfort
SupplierPackagingPrice (USD)Purity
Crysdot100 mg$9997%
Chemenu1 g$36597%
Alichem1 g$401.7097%

Pricing reflects scale economies, with larger quantities (e.g., 1g) costing proportionally less per milligram .

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